molecular formula C14H9ClN2O3S B7743802 [5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid

[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid

Cat. No.: B7743802
M. Wt: 320.8 g/mol
InChI Key: WZEOTAFFQHVAQQ-UHFFFAOYSA-N
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Description

[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a chlorophenyl group, a thieno[2,3-d]pyrimidine core, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the chlorophenyl group and the acetic acid moiety. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires stringent control of reaction parameters to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of different derivatives.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, [5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in binding studies.

Medicine

In the field of medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties make it suitable for various applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism of action of [5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    [5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid: Similar structure with a bromine atom instead of chlorine.

    [5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid: Similar structure with a methyl group instead of chlorine.

    [5-(4-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid: Similar structure with a nitro group instead of chlorine.

Uniqueness

The uniqueness of [5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid lies in its specific combination of functional groups and structural features. The presence of the chlorophenyl group, thieno[2,3-d]pyrimidine core, and acetic acid moiety imparts distinct chemical and biological properties that differentiate it from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O3S/c15-9-3-1-8(2-4-9)10-6-21-13-12(10)14(20)17(7-16-13)5-11(18)19/h1-4,6-7H,5H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEOTAFFQHVAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=O)N(C=N3)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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